gamma-L-Glutamylputrescine

Description

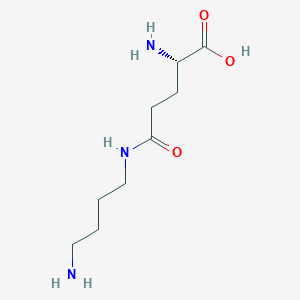

Structure

3D Structure

Properties

Molecular Formula |

C9H19N3O3 |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

(2S)-2-amino-5-(4-aminobutylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C9H19N3O3/c10-5-1-2-6-12-8(13)4-3-7(11)9(14)15/h7H,1-6,10-11H2,(H,12,13)(H,14,15)/t7-/m0/s1 |

InChI Key |

WKGTVHGVLRCTCF-ZETCQYMHSA-N |

Isomeric SMILES |

C(CCNC(=O)CC[C@@H](C(=O)O)N)CN |

Canonical SMILES |

C(CCNC(=O)CCC(C(=O)O)N)CN |

physical_description |

Solid |

Origin of Product |

United States |

Enzymatic Synthesis and Biosynthetic Pathways

Glutamate-Putrescine Ligase (gamma-Glutamylputrescine Synthetase) Activity

ATP + L-glutamate + putrescine → ADP + phosphate (B84403) + gamma-L-glutamylputrescine wikipedia.org

This enzyme belongs to the ligase family, specifically those that form carbon-nitrogen bonds. wikipedia.org Its activity is essential for the putrescine utilization (Puu) pathway in organisms like Escherichia coli, which allows the bacterium to use putrescine as a source of both carbon and nitrogen. uniprot.orgnih.gov

Specific enzymes with glutamate-putrescine ligase activity have been identified and characterized in several microorganisms. These enzymes often show sequence homology to glutamine synthetase (GS) but have distinct substrate specificities and physiological roles. nih.govnih.gov

In Escherichia coli K-12, the enzyme responsible for synthesizing this compound is PuuA. uniprot.orgnih.gov Initially annotated as a glutamine synthetase due to high sequence similarity, PuuA was functionally identified as a glutamate-putrescine ligase. nih.govresearchgate.net It is a key component of the Puu pathway, which is the primary route for putrescine catabolism when it is used as a sole carbon or nitrogen source. nih.govnih.gov The expression of the puuA gene is induced by the presence of putrescine. nih.gov Structurally, PuuA is similar to glutamine synthetase, existing as a dodecamer. nih.gov Its function is crucial for detoxifying high levels of putrescine, which can otherwise inhibit cell growth, and for converting putrescine into a usable nutrient. uniprot.org

Streptomyces coelicolor possesses several genes encoding glutamine synthetase-like proteins, among which glnA3 and glnA2 have been identified as having roles in polyamine metabolism. nih.govfrontiersin.orgmdpi.com

GlnA3 (SCO6962) has been characterized as a gamma-glutamylpolyamine synthetase. frontiersin.orguniprot.org It catalyzes the ATP-dependent gamma-glutamylation of various polyamines, including putrescine. uniprot.org Deletion of the glnA3 gene inhibits the growth of S. coelicolor on media containing high concentrations of putrescine, spermidine (B129725), or spermine (B22157) as the sole nitrogen source, indicating its essential role in polyamine catabolism. nih.govfrontiersin.org The enzyme shows a preference for longer-chain polyamines like spermidine and spermine. uniprot.org

GlnA2 (SCO2241) is another glutamine synthetase-like enzyme in S. coelicolor that functions as a gamma-glutamylpolyamine synthetase. mdpi.comnih.gov It is involved in the catabolism of polyamines and helps the organism survive in the presence of high, toxic concentrations of these compounds. mdpi.com Phenotypic studies show that a glnA2 deletion mutant has reduced growth in the presence of putrescine, spermidine, and spermine. mdpi.com In vitro assays confirmed that GlnA2 can use putrescine as a substrate to synthesize gamma-glutamylputrescine. mdpi.comnih.gov While both GlnA2 and GlnA3 are involved in polyamine degradation, they exhibit different substrate preferences, with putrescine being a better substrate for GlnA2 than for GlnA3. mdpi.com

In the halophilic archaeon Haloferax mediterranei, the gene glnA-2 (HFX_1688), despite showing homology to glutamine synthetase, encodes a protein with glutamate-putrescine ligase activity. nih.govnih.govmdpi.com This was the first time this enzymatic activity was confirmed in the Archaea domain. nih.govmdpi.com The GlnA-2 protein is involved in polyamine catabolism, allowing the organism to utilize alternative nitrogen sources. nih.govnih.gov Recombinant GlnA-2 protein demonstrated the ability to synthesize gamma-glutamylputrescine from glutamate (B1630785) and putrescine in an ATP-dependent manner. mdpi.com

The catalytic reaction of glutamate-putrescine ligase is fundamentally dependent on ATP. wikipedia.orgnih.gov The process is analogous to the reaction catalyzed by glutamine synthetase, which involves the formation of a γ-glutamyl-phosphate intermediate from ATP and glutamate. nih.govmdpi.com This activated intermediate is then attacked by the amino group of the second substrate—in this case, putrescine—to form the gamma-glutamyl amide bond, releasing ADP and inorganic phosphate. wikipedia.orgnih.gov

The reaction requires the presence of divalent metal ions, such as Mg²⁺ or Mn²⁺, which act as cofactors. uniprot.orgresearchgate.net For E. coli PuuA, Mg²⁺ is required for activity and can be substituted by Mn²⁺. uniprot.orgresearchgate.net The optimal Mg²⁺ concentration for PuuA is 25 mM. researchgate.net This ATP and metal ion dependence is a characteristic feature of the glutamine synthetase superfamily, to which these ligases belong. uniprot.orgmdpi.com

Glutamate-putrescine ligases exhibit specificity for their substrates, although this can vary between enzymes from different organisms.

For PuuA from E. coli , the enzyme shows high specificity for its primary substrates. While it can utilize other diamines, as well as spermidine and spermine, its activity with these alternative substrates is significantly lower than with putrescine. uniprot.org It does not catalyze the gamma-glutamylation of ornithine or GABA. uniprot.org The enzyme's affinity for putrescine is relatively low, as indicated by a high Kₘ value, suggesting it is most active when putrescine concentrations are high. nih.govresearchgate.net

Kinetic Parameters for E. coli PuuA

| Substrate | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) |

|---|---|---|

| L-Glutamate | 2.07 | - |

| ATP | 2.25 - 2.35 | - |

| Putrescine | 44.6 | 6.71 |

Data sourced from studies conducted at pH 8.0 and 37°C. uniprot.orgnih.govresearchgate.net

For GlnA2 from S. coelicolor , the enzyme also demonstrates specific kinetic properties. It is capable of acting on multiple polyamines but shows distinct affinities for each.

Kinetic Parameters for S. coelicolor GlnA2

| Substrate | Kₘ (mM) |

|---|---|

| Putrescine | 0.55 ± 0.1 |

| L-Glutamate | 1.06 ± 0.2 |

| ATP | 0.13 ± 0.1 |

Data sourced from in vitro enzymatic assays. mdpi.com

GlnA3 from S. coelicolor is also active on putrescine but has a notable preference for longer-chain polyamines such as spermidine and spermine, indicating a broader but distinct substrate range compared to GlnA2. mdpi.comuniprot.org

Cofactor Requirements and Metal Ion Dependence

The catalytic activity of gamma-Glutamylputrescine synthetase is dependent on specific cofactors and metal ions. The reaction requires ATP as a cofactor to provide the necessary energy for the ligation process. nih.govmdpi.com

Furthermore, the enzyme exhibits a dependence on divalent metal ions for its function. mdpi.com While magnesium (Mg2+) is required for its activity, manganese (Mn2+) can also support its catalytic function, sometimes with greater effectiveness in vitro. mdpi.comresearchgate.net In Escherichia coli, the optimal Mg2+ concentration for PuuA activity is 25 mM. researchgate.net Glutamine synthetase, a related enzyme, has two distinct divalent metal ion binding sites, termed n1 and n2. researchgate.net The n1 site, crucial for conformational changes related to enzyme activity, is composed of specific glutamate residues. researchgate.net Sequence analysis reveals that some of these critical amino acid residues are conserved in PuuA. researchgate.net

| Enzyme Property | Value (in E. coli) |

| Optimal pH | 9.0 |

| Optimal Mg2+ Concentration | 25 mM |

| Vmax | 6.71 µmol/min/mg of protein |

| kcat (for PuuA monomer) | 5.94 s⁻¹ |

| Km for Glutamate | 2.07 mM |

| Km for ATP | 2.35 mM |

| Km for Putrescine | 44.6 mM |

Table 1: Kinetic properties of gamma-Glutamylputrescine synthetase (PuuA) in E. coli. researchgate.net

Structural Biology and Homology to Glutamine Synthetases

Gamma-Glutamylputrescine synthetase (PuuA) shares significant structural and sequence homology with glutamine synthetase (GS). nih.gov In E. coli, the amino acid sequences of PuuA and GS show high similarity, and both enzymes exist as dodecamers with monomers of comparable molecular weights. nih.gov This homology extends to the conservation of key amino acid residues involved in metal-catalyzed oxidation, a process important for protein turnover. nih.gov

The structural resemblance is so close that PuuA was initially annotated as a glutamine synthetase. researchgate.net However, functional studies revealed that PuuA could not catalyze the formation of glutamine from ammonia (B1221849) and glutamate. researchgate.net The homology is rooted in their shared evolutionary origin, with peptide ligases like gamma-glutamylputrescine synthetase appearing to be derivatives of glutamine synthetase. rsc.org Both enzymes belong to the glutamine synthetase fold of carboxylate-amino group ligases. rsc.org

In Streptomyces coelicolor, the GS-like protein GlnA3, which functions as a gamma-glutamylpolyamine synthetase, is predicted to have a structure composed of 12 subunits arranged in two rings of six, with the active site located between adjacent subunits. d-nb.info This dodecameric structure is characteristic of glutamine synthetases. nih.gov

Genetic Determinants of gamma-Glutamylputrescine Synthetase

The production and regulation of gamma-Glutamylputrescine synthetase are controlled by specific genetic elements.

Gene Identification and Transcriptional Regulation

The gene encoding gamma-Glutamylputrescine synthetase is commonly identified as puuA. nih.govmdpi.com In E. coli, the transcription of puuA is induced by the presence of putrescine. nih.gov This induction is negatively regulated by the transcriptional repressor PuuR. asm.org Deletion of the puuR gene leads to a significant increase in puuA transcription. nih.govasm.org The binding of PuuR to the promoter region of puuA is diminished by increasing concentrations of putrescine, suggesting that putrescine acts as an inducer by preventing the repressor from binding to the DNA. asm.org

In Streptomyces coelicolor, the gene glnA3 (SCO6962) encodes a gamma-glutamylpolyamine synthetase. nih.govfrontiersin.org The expression of glnA3 is strongly induced by exogenous polyamines such as putrescine, cadaverine, and spermidine, and it is repressed in the presence of ammonium (B1175870). frontiersin.orguniprot.org Interestingly, its expression is also enhanced under ammonium limitation when glucose levels are low, indicating that polyamines are not an absolute requirement for its transcription. frontiersin.org

In Haloferax mediterranei, a gene designated glnA-2 has been identified to encode a protein with glutamate-putrescine ligase activity. mdpi.com Its expression appears to be controlled at the transcriptional level, potentially by small RNAs (sRNAs) that respond to the available nitrogen source. mdpi.com

Organization within Gene Clusters (e.g., puu operon)

The puuA gene is typically located within a gene cluster known as the puu operon, which contains genes responsible for the entire putrescine utilization pathway. asm.orgnih.gov In E. coli, this operon includes genes for the enzymes that sequentially catabolize this compound (PuuB, PuuC, and PuuD), a putrescine transporter (PuuP), and the transcriptional regulator (PuuR). asm.orgnih.gov This organization allows for the coordinated regulation of all the necessary components for putrescine degradation. asm.org The entire puu gene cluster is found in E. coli and closely related enterobacteria. asm.org

| Gene | Encoded Protein | Function in Putrescine Utilization |

| puuA | gamma-Glutamylputrescine synthetase | Catalyzes the first step: gamma-glutamylation of putrescine. nih.gov |

| puuB | gamma-Glutamylputrescine oxidase | Oxidizes gamma-glutamylputrescine. mdpi.com |

| puuC | gamma-Butyraldehyde dehydrogenase | Further oxidizes the intermediate. mdpi.com |

| puuD | gamma-GABA hydrolase | Hydrolyzes gamma-glutamylaminobutyrate to glutamate and GABA. mdpi.com |

| puuP | Putrescine transporter | Imports putrescine into the cell. asm.org |

| puuR | Transcriptional regulator | Negatively regulates the puu operon. asm.org |

Table 2: Genes of the puu operon in E. coli and their functions.

Metabolic Degradation and Catabolic Pathways

The gamma-Glutamylation Pathway for Putrescine Utilization (Puu Pathway)

The Puu pathway, named for p utrescine u tilization, is a sophisticated metabolic sequence that facilitates the use of putrescine as a source of essential nutrients like carbon and nitrogen. nih.govnih.gov A defining characteristic of this pathway is its reliance on gamma-glutamylated intermediates. nih.govresearchgate.net The genes that encode the enzymatic machinery of this pathway are typically clustered together in the bacterial genome. nih.govasm.org This pathway is initiated by the ATP-dependent glutamylation of putrescine, a reaction catalyzed by gamma-L-glutamylputrescine synthetase, also known as PuuA. nih.govuniprot.orgresearchgate.net This initial step is crucial for the cell's ability to utilize putrescine and to mitigate the potential toxicity associated with high concentrations of this polyamine. uniprot.orgmybiosource.com

Sequential Enzymatic Transformations

Following its synthesis, this compound undergoes a series of enzyme-catalyzed transformations to progressively break it down. researchgate.netresearchgate.net

The first catabolic step within the Puu pathway is the oxidation of this compound. researchgate.netuniprot.org This reaction is carried out by the enzyme gamma-glutamylputrescine oxidoreductase, or PuuB. uniprot.orgcusabio.comebi.ac.ukmybiosource.com This enzyme specifically targets the free amino group of the putrescine moiety for oxidation.

The oxidation of this compound by PuuB yields gamma-glutamyl-gamma-aminobutyraldehyde (B1260344). researchgate.netresearchgate.netnih.gov This aldehyde intermediate is then further oxidized in a reaction catalyzed by gamma-glutamyl-gamma-aminobutyraldehyde dehydrogenase, known as PuuC. nih.govasm.org The product of this second oxidation step is gamma-Glutamyl-gamma-aminobutyrate. researchgate.netresearchgate.netnih.gov

The final step in the breakdown of the glutamylated intermediate is the hydrolysis of gamma-Glutamyl-gamma-aminobutyrate. This reaction is catalyzed by the enzyme gamma-glutamyl-gamma-aminobutyrate hydrolase, or PuuD. oup.comuniprot.orgliberumbio.comebi.ac.ukmybiosource.comwikipedia.org The hydrolysis cleaves the gamma-glutamyl linkage, releasing L-glutamate and gamma-aminobutyrate (B1235393) (GABA). oup.comwikipedia.org A deficiency in the puuD gene leads to the accumulation of gamma-glutamyl-gamma-aminobutyrate and an inability to grow on putrescine as the sole nitrogen source, highlighting the physiological importance of this enzyme. oup.com The resulting GABA can then be further metabolized to succinate (B1194679), which can enter central metabolic pathways like the citric acid cycle. nih.govnih.gov

Physiological Significance of gamma-Glutamylation in Intermediate Stability

The initial gamma-glutamylation of putrescine serves a critical physiological purpose beyond simply preparing it for catabolism. The non-glutamylated intermediate in an alternative putrescine degradation pathway, gamma-aminobutyraldehyde, is an unstable molecule that can spontaneously cyclize to form Δ1-pyrroline. oup.com By attaching a gamma-glutamyl group, the Puu pathway effectively "protects" this aldehyde intermediate, preventing its spontaneous cyclization and ensuring that the metabolic flux is channeled efficiently towards the production of GABA and subsequently succinate. researchgate.netoup.com This stabilization of the aldehyde intermediate is a key advantage of the Puu pathway.

Comparative Analysis with Non-Glutamylated Putrescine Degradation Pathways

In addition to the Puu pathway, E. coli possesses another route for putrescine degradation that does not involve glutamylation. researchgate.netfrontiersin.orgplos.org This alternative pathway, often referred to as the aminotransferase pathway, is initiated by a transaminase (YgjG) that converts putrescine directly to gamma-aminobutyraldehyde. researchgate.netplos.org This is then oxidized to GABA by a dehydrogenase (YdcW). researchgate.netplos.org

While the aminotransferase pathway appears more direct and energetically favorable as it does not require an initial ATP-dependent glutamylation step, studies have shown that the Puu pathway is more critical for utilizing putrescine as a sole carbon or nitrogen source. nih.govresearchgate.netresearchgate.net Gene deletion experiments have demonstrated that strains lacking a functional Puu pathway are unable to grow on putrescine, whereas those lacking the aminotransferase pathway are still able to do so. researchgate.netresearchgate.net This suggests that under conditions where putrescine is the primary nutrient, the Puu pathway is the predominant and more effective catabolic route. researchgate.netresearchgate.net The existence of these two distinct pathways, with their redundant enzymes for some steps, likely provides metabolic flexibility and allows the organism to adapt to different environmental conditions. nih.govasm.org

| Enzyme | Gene | Substrate | Product | Pathway Step |

| This compound Synthetase | PuuA | Putrescine, L-Glutamate, ATP | This compound, ADP, Pi | 1. Gamma-glutamylation |

| Gamma-glutamylputrescine oxidoreductase | PuuB | This compound | gamma-Glutamyl-gamma-aminobutyraldehyde | 2. Oxidation |

| Gamma-glutamyl-gamma-aminobutyraldehyde dehydrogenase | PuuC | gamma-Glutamyl-gamma-aminobutyraldehyde | gamma-Glutamyl-gamma-aminobutyrate | 3. Dehydrogenation |

| Gamma-glutamyl-gamma-aminobutyrate hydrolase | PuuD | gamma-Glutamyl-gamma-aminobutyrate | gamma-Aminobutyrate (GABA), L-Glutamate | 4. Hydrolysis |

Alternative Enzyme Systems (e.g., Putrescine Aminotransferase, YgjG)

In addition to the γ-glutamylation pathway, a distinct and independent route for putrescine degradation exists, known as the aminotransferase pathway. plos.orgsemanticscholar.org This pathway bypasses the formation of γ-glutamylated intermediates entirely. plos.orgmdpi.com The key initiating enzyme in this alternative system is Putrescine Aminotransferase (PatA), also identified as YgjG. nih.govnih.govuniprot.org

YgjG is a pyridoxal-5'-phosphate (PLP)-dependent enzyme belonging to the class III aminotransferase family. plos.orgsemanticscholar.orgnih.gov It catalyzes the transfer of an amino group from putrescine to α-ketoglutarate, producing γ-aminobutyraldehyde and L-glutamate. plos.orgsemanticscholar.org This γ-aminobutyraldehyde is a common intermediate that can be further oxidized to γ-aminobutyric acid (GABA). plos.orgmdpi.com Structural studies of YgjG from E. coli reveal that it has a smaller, more hydrophobic substrate-binding site compared to other class III aminotransferases, which explains its preference for primary aliphatic diamines like putrescine over bulkier substrates such as ornithine. plos.orgnih.gov

The existence of the YgjG-initiated aminotransferase pathway represents a significant alternative for putrescine catabolism, particularly under conditions of nitrogen limitation, where the expression of its constituent enzymes is induced. nih.govasm.org

Table 1: Key Enzymes in Alternative Putrescine Catabolic Pathways

| Enzyme Name | Gene Name | Pathway | Reaction Catalyzed |

| Putrescine Aminotransferase | PatA (YgjG) | Aminotransferase | Putrescine + α-ketoglutarate → γ-aminobutyraldehyde + L-glutamate |

| γ-aminobutyraldehyde dehydrogenase | PatD (YdcW) | Aminotransferase | γ-aminobutyraldehyde → γ-aminobutyric acid (GABA) |

| γ-glutamylputrescine synthetase | PuuA | γ-glutamylation | Putrescine + L-glutamate + ATP → γ-L-Glutamylputrescine + ADP + Pi |

| γ-glutamylputrescine oxidoreductase | PuuB | γ-glutamylation | γ-L-Glutamylputrescine → γ-glutamyl-γ-aminobutyraldehyde |

Functional Complementation and Essentiality of Pathways in Organisms

The coexistence of the γ-glutamylation and aminotransferase pathways in organisms like E. coli is a classic example of metabolic redundancy and functional complementation. nih.gov Both pathways ultimately convert putrescine to GABA, which is then metabolized to succinate. nih.govasm.org This redundancy ensures the robust catabolism of putrescine under diverse environmental conditions. nih.govasm.org

Research findings highlight this complementation:

Pathway Essentiality: The γ-glutamylation pathway is essential for utilizing putrescine as a sole carbon source. nih.govasm.org In contrast, the aminotransferase pathway is more critical when putrescine serves as the sole nitrogen source, as its enzymes are induced under nitrogen-limiting conditions. nih.govasm.org

Enzyme Redundancy: Several steps in the converging downstream portion of the pathways are catalyzed by redundant enzymes. For instance, the conversion of GABA to succinic semialdehyde can be performed by both GabT (from the primary GABA metabolic pathway) and PuuE (from the Puu pathway). nih.govoup.com Strains with a single deletion of either gabT or puuE can still grow on putrescine, but a double deletion mutant (ΔgabTΔpuuE) shows significantly impaired growth. nih.govoup.com

Aldehyde Dehydrogenase Activity: The oxidation of aldehyde intermediates is also handled by multiple enzymes. PatD (YdcW) is the primary γ-aminobutyraldehyde dehydrogenase in the aminotransferase pathway, while PuuC in the γ-glutamylation pathway also exhibits broad-spectrum aldehyde dehydrogenase activity. nih.gov A double mutant (ΔpatD ΔpuuC) has substantially reduced dehydrogenase activity compared to single mutants. nih.gov

Growth Studies: To completely block putrescine utilization as a nitrogen source, mutations in both the aminotransferase and the γ-glutamylation pathways are required. nih.gov For example, a mutant lacking both patA (aminotransferase pathway) and puuA (γ-glutamylation pathway) cannot grow using putrescine as the nitrogen source. nih.gov This demonstrates that the two pathways can fully compensate for each other. nih.govasm.org

The essentiality of these pathways is therefore conditional, depending on the specific nutritional context and the availability of carbon and nitrogen sources.

Table 2: Functional Complementation in Putrescine Catabolism

| Metabolic Step | Primary Enzyme | Complementary Enzyme(s) | Consequence of Double Deletion |

| GABA Transamination | GabT | PuuE | Impaired growth on putrescine as N-source. nih.govoup.com |

| Aldehyde Dehydrogenation | PatD | PuuC | Significantly reduced enzyme activity. nih.gov |

| Putrescine Catabolism Initiation | PatA (YgjG) | PuuA | Inability to grow on putrescine as N-source. nih.gov |

Interconnections with Central Carbon and Nitrogen Metabolism (e.g., TCA cycle entry)

The catabolic pathways for putrescine are not isolated metabolic routes; they are intricately linked with the central carbon and nitrogen metabolism of the cell. The degradation of this compound and the products of alternative pathways ultimately feed into the Tricarboxylic Acid (TCA) cycle, a core hub of cellular energy production and biosynthetic precursor supply. mdpi.comfrontiersin.org

The key points of intersection are:

Production of Glutamate (B1630785): The aminotransferase reaction catalyzed by YgjG produces L-glutamate. plos.orgsemanticscholar.org Glutamate is a central molecule in nitrogen metabolism, acting as a primary nitrogen donor for the synthesis of other amino acids and nitrogenous compounds. mdpi.com

Conversion to Succinate: Both the γ-glutamylation and aminotransferase pathways converge at the formation of GABA. researchgate.net GABA is subsequently converted to succinic semialdehyde, which is then oxidized to succinate. researchgate.netoup.commdpi.com

TCA Cycle Entry: Succinate is a key intermediate of the TCA cycle. mdpi.comfrontiersin.org Its production from putrescine allows the carbon skeleton of the polyamine to be completely oxidized for energy generation (via the TCA cycle and respiratory chain) or to be used as a precursor for biosynthesis (e.g., for gluconeogenesis or amino acid synthesis). frontiersin.org

Biological Roles and Physiological Functions

Contribution to Polyamine Homeostasis and Cellular Pool Regulation

Gamma-L-Glutamylputrescine plays a pivotal role in maintaining the delicate balance of intracellular polyamine concentrations. Polyamines are essential for normal cell growth and function, but high concentrations can be toxic. The conversion of putrescine to this compound, catalyzed by the enzyme gamma-glutamylputrescine synthetase (PuuA in Escherichia coli), represents the first step in a significant pathway for polyamine catabolism. nih.govportlandpress.com This process allows cells to regulate their internal polyamine pools, preventing the accumulation of excess putrescine. portlandpress.com

In organisms like Streptomyces coelicolor, multiple gamma-glutamylpolyamine synthetases exist, each with specificities for different polyamines. For instance, GlnA2 shows a preference for short-chain polyamines like putrescine, while GlnA3 favors long-chain polyamines. nih.gov This enzymatic diversity underscores the importance of the gamma-glutamylation pathway in managing the levels of various polyamines. Deletion of the genes encoding these enzymes can lead to an accumulation of intracellular polyamines, resulting in toxicity and impaired cellular function. nih.gov The regulation of putrescine concentration is suggested to be optimized both transcriptionally and post-translationally through the action of enzymes like PuuA. portlandpress.com

The table below summarizes key enzymes involved in the formation of this compound and their roles in polyamine homeostasis.

| Enzyme | Organism | Function in Polyamine Homeostasis |

| gamma-glutamylputrescine synthetase (PuuA) | Escherichia coli | Catalyzes the initial step of the putrescine utilization pathway, converting excess putrescine to this compound to regulate intracellular levels. portlandpress.com |

| GlnA2 | Streptomyces coelicolor | A gamma-glutamylpolyamine synthetase with high specificity for putrescine, contributing to the detoxification of high polyamine concentrations. nih.gov |

| GlnA3 | Streptomyces coelicolor | A functional homolog of GlnA2, involved in the first step of polyamine utilization, with a preference for longer-chain polyamines. nih.gov |

Role in Cellular Nutrient Assimilation (Carbon and Nitrogen Sources)

The pathway initiated by the formation of this compound is crucial for the assimilation of carbon and nitrogen from putrescine, especially when other nutrient sources are scarce. In E. coli, the "Puu pathway" is a novel route for putrescine utilization that involves gamma-glutamylated intermediates. nih.gov Gene deletion experiments have demonstrated that this pathway is more critical than other putrescine degradation pathways for utilizing putrescine as a sole carbon or nitrogen source. portlandpress.com

The breakdown of this compound and subsequent intermediates ultimately yields succinate (B1194679), which can enter the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. nih.gov This metabolic route allows the cell to derive energy and essential building blocks from the catabolism of putrescine. The expression of the genes in the Puu pathway is often induced by the presence of putrescine and repressed by the availability of more readily usable nutrient sources like succinate or ammonium (B1175870) chloride, highlighting its importance under nutrient-limiting conditions. northeastern.edu

The following table outlines the key steps in the Puu pathway for nutrient assimilation from putrescine.

| Step | Intermediate Compound | Enzyme | End Product of Step |

| 1 | Putrescine | gamma-glutamylputrescine synthetase (PuuA) | This compound |

| 2 | This compound | gamma-glutamylputrescine oxidase (PuuB) | gamma-glutamyl-gamma-aminobutyraldehyde (B1260344) |

| 3 | gamma-glutamyl-gamma-aminobutyraldehyde | Aldehyde dehydrogenase (PuuC) | gamma-glutamyl-gamma-aminobutyrate |

| 4 | gamma-glutamyl-gamma-aminobutyrate | gamma-glutamyl-gamma-aminobutyrate hydrolase (PuuD) | gamma-aminobutyrate (B1235393) (GABA) and Glutamate (B1630785) |

| 5 | gamma-aminobutyrate (GABA) | GABA aminotransferase (PuuE) | Succinate semialdehyde |

| 6 | Succinate semialdehyde | Succinate-semialdehyde dehydrogenase | Succinate |

Involvement in Cellular Stress Response and Detoxification of Polyamines

High concentrations of polyamines can induce cellular stress and are toxic to cells. nih.gov The gamma-glutamylation of putrescine to form this compound is a key detoxification mechanism. nih.govportlandpress.com This conversion effectively sequesters excess putrescine into a less toxic intermediate that can be further metabolized. nih.gov In S. coelicolor, the presence of enzymes like GlnA2 enables the bacterium to survive in environments with high, toxic concentrations of polyamines. nih.gov

The Puu pathway, by converting excess putrescine into a usable nutrient source, serves a dual role of detoxification and nutrient scavenging. portlandpress.com The gamma-glutamylation step is particularly important as it stabilizes aldehyde intermediates that are formed in other putrescine degradation pathways, which can be unstable and potentially harmful to the cell. northeastern.edu

Influence on Cellular Growth, Proliferation, and Differentiation

Polyamines are intrinsically linked to cellular growth and proliferation. nih.gov By regulating the intracellular pool of putrescine, the formation of this compound indirectly influences these fundamental processes. Maintaining appropriate polyamine levels is crucial, as both deficiency and excess can impair cell growth. nih.gov In microorganisms, polyamines derived from the gut microbiota can modulate the expression of genes that govern the proliferation and migration of intestinal epithelial cells. nih.gov

While direct evidence linking this compound to cellular differentiation is limited, the broader family of gamma-glutamyl compounds and the enzymes that produce them, such as gamma-glutamyl transpeptidase, have been identified as markers of cellular differentiation in lymphoid cells. researchgate.netnih.gov This suggests a potential, though yet uncharacterized, role for gamma-glutamyl peptides in developmental processes.

Modulation of Gene Expression and Translational Processes

The regulation of polyamine levels, in which this compound is a key metabolic intermediate, has downstream effects on gene expression and protein synthesis. Polyamines are known to be involved in a wide array of cellular processes, including the regulation of transcription and translation. nih.gov They can influence chromatin structure, RNA processing, and the activation of proteins. northeastern.edu

In E. coli, the transcription of the puuA gene, which encodes the enzyme that synthesizes this compound, is induced by putrescine. portlandpress.com This indicates a direct regulatory link between polyamine levels and the expression of genes involved in their metabolism. While the direct effect of this compound on the expression of other genes is not yet fully elucidated, its role in controlling the concentration of bioactive polyamines suggests an indirect but significant influence on global gene expression patterns.

Participation in Biofilm Formation

Biofilm formation is a complex process that allows bacteria to adhere to surfaces and form structured communities, often conferring resistance to environmental stresses. uniprot.org Polyamines, including putrescine, have been shown to promote biofilm formation in some bacteria, such as Pseudomonas aeruginosa. uniprot.org

Furthermore, a related polymer, poly-γ-glutamate (γ-PGA), has been identified as a significant component of the biofilm matrix in Bacillus subtilis. nih.gov The production of γ-PGA contributes to the structural integrity and robustness of biofilms. nih.govuregina.ca Although this compound is a monomer and not a polymer like γ-PGA, its formation is part of the broader metabolic network of glutamate-containing compounds that are clearly implicated in the development of bacterial biofilms.

The table below highlights the connection between related compounds and biofilm formation.

| Compound/Molecule | Organism | Role in Biofilm Formation |

| Putrescine | Pseudomonas aeruginosa | Promotes biofilm formation. uniprot.org |

| Poly-γ-glutamate (γ-PGA) | Bacillus subtilis | A key component of the biofilm matrix, contributing to its robustness and complex morphology. nih.govuregina.ca |

Interplay with Secondary Metabolite Biosynthesis

Polyamines can modulate the production of secondary metabolites in various microorganisms. nih.gov For instance, putrescine has been shown to induce secondary metabolism in Nocardia lactamdurans. nih.gov By controlling the intracellular concentration of putrescine, the synthesis of this compound can indirectly influence the biosynthetic pathways of these specialized compounds. The intricate connection between primary metabolism, including nutrient assimilation pathways like the one involving this compound, and the production of secondary metabolites is an area of active research.

Regulatory Mechanisms of Gamma L Glutamylputrescine Metabolism

Transcriptional Control of Biosynthetic and Catabolic Genes

The primary mode of regulation for the gamma-L-Glutamylputrescine pathway occurs at the level of transcription, governing the synthesis of the necessary enzymes. The genes for this pathway are typically clustered in an operon, known as the puu operon in E. coli, allowing for coordinated expression. This genetic arrangement facilitates a swift and unified response to environmental signals.

The transcription of the puu operon is directly induced by the presence of its initial substrate, putrescine. nih.govnih.gov In E. coli, this induction is a critical step for the cell to utilize putrescine as a sole carbon or nitrogen source. nih.gov When putrescine enters the cell, it functions as an inducer molecule, signaling the need for the catabolic machinery to break it down. nih.gov This substrate-inducible system ensures that the enzymes of the pathway are synthesized only when their substrate is available, preventing the unnecessary allocation of cellular resources. The induction by putrescine leads to the transcription of the puuA, puuB, puuC, puuD, and puuE genes, which encode the enzymes responsible for converting putrescine to succinate (B1194679) via gamma-glutamylated intermediates. nih.gov

While direct evidence detailing the specific repression of the this compound pathway by ammonium (B1175870) or succinate is not extensively documented in the available literature, general metabolic principles in bacteria, such as catabolite repression, suggest such mechanisms are in place.

In E. coli, when a preferred nitrogen source like ammonium is available, the expression of genes for utilizing alternative nitrogen sources is typically repressed. nih.gov Studies have shown that under nitrogen-limiting conditions, an alternative pathway for putrescine degradation (the transaminase pathway) is induced, while the this compound (GP) pathway is not. nih.gov This indicates that the GP pathway is likely repressed in the presence of sufficient nitrogen, preventing the cell from investing energy in a less efficient nitrogen acquisition pathway. The cell prioritizes the use of readily available ammonium, and only upon its depletion would it turn to scavenging nitrogen from compounds like putrescine. nih.gov

Similarly, when bacteria are grown in an environment containing a readily metabolizable carbon source like glucose or succinate, they often repress the genes required for the catabolism of less preferred carbon sources. wikipedia.org This phenomenon, known as carbon catabolite repression, ensures maximal growth efficiency. Although the specific repression of the puu operon by succinate is not explicitly detailed, if putrescine is being used as a carbon source, the presence of succinate (the end-product of the pathway) would likely signal that the pathway is no longer needed, leading to its transcriptional downregulation.

The transcriptional regulation of the this compound pathway is mediated by specific DNA-binding proteins that act as repressors.

In Escherichia coli, the key regulatory protein is PuuR . nih.govnih.gov PuuR is a transcriptional repressor that binds to specific operator regions in the promoter of the puu operon. nih.gov Specifically, PuuR has been shown to bind to the intergenic region between the puuA and puuD genes. nih.gov In the absence of putrescine, PuuR is bound to the DNA, physically blocking RNA polymerase from initiating transcription and thus repressing the expression of the pathway's genes. nih.gov When putrescine is present, it acts as an inducer by binding directly to the PuuR protein. This binding causes a conformational change in PuuR, which reduces its affinity for the DNA operator site. nih.gov Consequently, PuuR dissociates from the DNA, lifting the repression and allowing for the transcription of the puu genes. nih.gov Deletion of the puuR gene results in the overexpression of the puuA gene, confirming its role as a negative regulator. nih.gov

A similar regulatory system exists in Pseudomonas aeruginosa, involving a homologous repressor named PauR . This protein controls the expression of the pau (polyamine utilization) operons in response to the presence of putrescine and cadaverine, which are metabolized through a comparable gamma-glutamylation pathway.

| Regulatory Protein | Organism | Function | Effector Molecule (Inducer) |

| PuuR | Escherichia coli | Transcriptional Repressor | Putrescine |

| PauR | Pseudomonas aeruginosa | Transcriptional Repressor | Putrescine, Cadaverine |

Post-Translational Modification and Enzyme Stability

Information regarding the specific post-translational modifications (PTMs) and stability of the enzymes directly involved in the this compound pathway is limited in the current scientific literature. However, analysis of the primary enzyme, this compound synthetase (PuuA), offers some insight.

The amino acid sequence of PuuA shows significant similarity to that of glutamine synthetase (GS). nih.gov In E. coli GS, two specific amino acid residues are known to be important for metal-catalyzed oxidation, a process that can mark the enzyme for turnover and thus regulate its intracellular concentration. nih.gov These critical residues are conserved in PuuA, suggesting that PuuA might also be regulated post-translationally through a similar mechanism of metal-catalyzed oxidation. nih.gov This would provide a way to control the level of PuuA protein, and consequently the rate of putrescine glutamylation, independent of transcriptional control. This could be a mechanism to fine-tune the intracellular concentration of putrescine by adjusting not just the synthesis of PuuA, but also its degradation. nih.gov

Metabolic Feedback and Allosteric Regulation

Based on the available scientific literature, there is currently no specific information detailing metabolic feedback or allosteric regulation for the enzymes of the this compound pathway. While allosteric regulation and feedback inhibition are common strategies for controlling metabolic flux in many biological pathways, their specific roles in modulating the activity of PuuA, PuuB, PuuC, PuuD, or PuuE have not been documented. wikipedia.orgfiveable.me

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental for separating gamma-L-Glutamylputrescine from complex biological matrices. These techniques, often coupled with sensitive detectors, allow for precise identification and measurement.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a powerful tool for the analysis of this compound. In studies of polyamine catabolism in Streptomyces coelicolor, HPLC with electrospray ionization MS (ESI-MS) was instrumental in confirming the enzymatic product of GlnA3-catalyzed glutamylation of putrescine as gamma-glutamylputrescine. creative-proteomics.com The analysis was performed in positive MS mode, where the product exhibited a mass-to-charge ratio (m/z) of 218, corresponding to the calculated mass of gamma-glutamylputrescine. creative-proteomics.com This technique provides high specificity and sensitivity, enabling the detection of the compound in in vitro enzymatic assays. creative-proteomics.com

A common approach involves pre-column derivatization to enhance the chromatographic properties and detection sensitivity of polyamines and their derivatives. One such method uses o-phthalaldehyde (B127526) (OPA) to create fluorescent derivatives that can be separated by reversed-phase HPLC and detected fluorimetrically. nih.gov This method has been successfully applied to determine gamma-glutamylpolyamines in protein digests, with detection limits around 10 pmol per mg of protein. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a widely used technique for the detection and quantification of this compound in various biological samples. For instance, in the investigation of a second gamma-glutamylpolyamine synthetase, GlnA2, in Streptomyces coelicolor, LC/MS analysis identified a compound with a mass of 218.0 m/z in the positive mode, which corresponds to gamma-glutamylputrescine. researchgate.netresearchgate.net This confirmed the ability of the GlnA2 enzyme to catalyze the glutamylation of putrescine. researchgate.netresearchgate.net

In another study on Streptomyces coelicolor, HPLC/ESI-MS was employed to detect the gamma-glutamylated product of the GlnA3 enzyme. The analysis was conducted on an Agilent 1200 HPLC series coupled to an Agilent LC/MSD Ultra Trap System XCT 6330. creative-proteomics.com The separation was achieved on a Reprosil 120 C18 AQ column with a gradient of 0.1% formic acid in water and acetonitrile. creative-proteomics.com This setup allowed for the clear identification of gamma-glutamylputrescine with a mass-to-charge ratio of 218 m/z. creative-proteomics.comresearchgate.net

Non-targeted metabolome analysis using ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry has also been used to identify this compound in plant metabolomes, such as in Arabidopsis thaliana. tandfonline.com

Electrochemical Detection in HPLC

HPLC with electrochemical detection (HPLC-EC) offers a sensitive alternative for the quantification of this compound. This method involves the derivatization of the analyte to form an electroactive compound that can be detected by an electrochemical detector. A method has been developed for the simultaneous determination of several γ-glutamylamines, including gamma-glutamylputrescine, in human cerebrospinal fluid (CSF). nih.gov

In this procedure, γ-glutamylamines are analyzed as their isoindole derivatives after separation by reversed-phase HPLC and identified by electrochemical detection. nih.gov This technique has demonstrated linearity for gamma-glutamylputrescine between 1 pmol and 2 nmol in a 50-μL injection volume. nih.gov The use of a CoulArray detector allows for sensitive and specific detection. nih.gov This method was sensitive enough to detect gamma-glutamylputrescine in normal human CSF at a concentration of approximately 40 nM. nih.gov

Spectrometric Methods for Metabolite Identification and Confirmation

Mass spectrometry is the cornerstone for the structural elucidation and confirmation of this compound. High-resolution mass spectrometry provides accurate mass measurements, which are critical for determining the elemental composition of the molecule. In studies on Streptomyces coelicolor, the product of the GlnA3-catalyzed reaction was confirmed as gamma-glutamylputrescine by detecting a mass-to-charge ratio of 218 m/z using HPLC/ESI-MS. creative-proteomics.comresearchgate.net This experimental mass corresponds to the calculated mass of the compound. creative-proteomics.com

Further confirmation can be achieved through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, providing a structural fingerprint of the molecule.

The following table summarizes the mass spectrometric data for this compound:

| Parameter | Value | Source |

| Molecular Formula | C9H19N3O3 | wiley.comnih.gov |

| Average Mass | 217.26550 Da | wiley.com |

| Monoisotopic Mass | 217.14264 Da | wiley.comnih.gov |

| Predicted [M+H]+ | 218.14992 m/z | nih.gov |

| Predicted [M-H]- | 216.13536 m/z | nih.gov |

These spectrometric methods are indispensable for unequivocally identifying this compound in complex biological extracts and for confirming the products of enzymatic reactions.

Isotopic Labeling Approaches for Metabolic Flux Analysis

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and to quantify the flow of metabolites through a pathway, a discipline known as metabolic flux analysis (MFA). nih.gov Stable isotopes, such as ¹³C and ¹⁵N, are incorporated into precursor molecules, and their distribution in downstream metabolites, including this compound, is monitored by mass spectrometry.

In a study on Arabidopsis thaliana, plants were fed with ¹⁵N-labeled L-lysine to trace the catabolism of cadaverine. wiley.com While this study focused on cadaverine, it also identified a significant accumulation of this compound, suggesting the existence of a putrescine catabolic mechanism involving this compound in plants. wiley.com LC-MS analysis showed a mass shift corresponding to the incorporation of ¹⁵N, confirming that the exogenously supplied labeled precursor was incorporated into the plant's metabolome. wiley.com

In Escherichia coli, stable isotope-labeled arginine has been used to demonstrate the export of putrescine. nih.gov The labeled arginine is metabolized to labeled putrescine, which can then be glutamylated to form labeled this compound. nih.gov By quantifying the labeled compounds, researchers can elucidate the flux through different metabolic routes. nih.gov

Metabolic flux analysis using ¹³C-labeled glucose has been employed to investigate metabolic reprogramming in various cell types. While not directly focused on this compound, these methods provide a framework for how the flux through the putrescine glutamylation pathway could be quantified. By providing cells with a ¹³C-labeled carbon source like glucose, the labeling pattern in glutamate (B1630785) and subsequently in this compound can be measured to determine the relative contributions of different pathways to its synthesis.

The general principle of MFA is that the isotopic labeling pattern of a metabolite at a steady state is a flux-weighted average of the labeling patterns of its substrates. nih.gov This allows for the determination of the relative contributions of converging metabolic pathways. nih.gov For the study of this compound, this would involve tracing labeled glutamate and putrescine to understand the dynamics of its formation and subsequent metabolism. tandfonline.com

Comparative Biochemistry and Evolutionary Perspectives

Distribution and Occurrence Across Prokaryotic and Eukaryotic Organisms

The modified polyamine gamma-L-Glutamylputrescine is found in a variety of living organisms, spanning both prokaryotic and eukaryotic domains. Its presence is particularly well-documented in bacteria, where it plays a key role in specific metabolic pathways.

In prokaryotes, this compound is a central intermediate in the putrescine utilization (Puu) pathway of Escherichia coli. nih.govresearchgate.netnih.gov This pathway allows the bacterium to use putrescine as a source of carbon and nitrogen. nih.govasm.orguniprot.org The initial step involves the ATP-dependent gamma-glutamylation of putrescine, a reaction catalyzed by gamma-glutamylputrescine synthetase (PuuA). nih.govuniprot.org This compound has also been identified in other bacteria, including Streptomyces coelicolor, where it is part of a similar polyamine degradation pathway. frontiersin.orgnih.gov In this organism, the enzyme GlnA3, a gamma-glutamylpolyamine synthetase, is responsible for its synthesis. frontiersin.orgnih.govresearchgate.net The occurrence of this pathway extends to other Gram-negative bacteria like Pseudomonas aeruginosa, which possesses a more complex system with multiple gamma-glutamylpolyamine synthetases. mdpi.comresearchgate.net

The distribution of this compound is not limited to bacteria. It has also been reported in the eukaryotic protozoan parasite Trypanosoma brucei. nih.gov While polyamines are known to be widespread in eukaryotes, the specific modification of putrescine through gamma-glutamylation appears to be less common or less studied compared to prokaryotes. nih.govasm.org In general, polyamines are found in high concentrations in rapidly proliferating cells, including cancer cells and bacteria in their exponential growth phase. nih.govasm.org

The following table provides a summary of the documented occurrence of this compound in various organisms.

| Domain | Kingdom | Phylum/Division | Species | Role/Pathway |

| Prokaryota | Bacteria | Proteobacteria | Escherichia coli K-12 | Intermediate in the Putrescine Utilization (Puu) pathway for carbon and nitrogen sourcing. nih.govresearchgate.netnih.govnih.gov |

| Prokaryota | Bacteria | Actinobacteria | Streptomyces coelicolor M145 | Intermediate in polyamine degradation. frontiersin.orgnih.govresearchgate.net |

| Prokaryota | Bacteria | Pseudomonadota | Pseudomonas aeruginosa | Intermediate in an expanded polyamine catabolic pathway. mdpi.comresearchgate.net |

| Eukaryota | Protista | Euglenozoa | Trypanosoma brucei | Reported presence, specific role under investigation. nih.gov |

Evolutionary Conservation and Divergence of gamma-Glutamylpolyamine Synthetases and Related Pathways

The enzymes responsible for the synthesis of this compound, the gamma-glutamylpolyamine synthetases, belong to the broader family of glutamine synthetase (GS)-like proteins. frontiersin.orgnih.govscispace.com These enzymes catalyze the ligation of L-glutamate with a polyamine, a reaction analogous to the synthesis of glutamine from glutamate (B1630785) and ammonia (B1221849) by glutamine synthetases. frontiersin.orgnih.gov The evolutionary history of these enzymes reveals a fascinating story of gene duplication, divergence, and adaptation.

Phylogenetic analyses suggest that the genes encoding glutamine synthetases are ancient and likely arose from gene duplications that occurred before the divergence of the three domains of life. scispace.comwiley.com The Type I GS family is particularly diverse and includes a subgroup of enzymes that have evolved to metabolize polyamines instead of ammonia. scispace.com These are the gamma-glutamylpolyamine synthetases.

In Escherichia coli, the enzyme PuuA is a well-characterized gamma-glutamylputrescine synthetase that shows significant sequence similarity to glutamine synthetase. nih.gov In fact, PuuA was initially annotated as a GS-like protein. mdpi.com Similarly, in Streptomyces coelicolor, the enzyme GlnA3, which catalyzes the same reaction, also shares structural and sequence similarities with glutamine synthetases. frontiersin.orgnih.gov The conservation extends to key residues involved in metal-catalyzed oxidation, suggesting a common regulatory mechanism for protein turnover. nih.gov

However, alongside this conservation, there is considerable divergence, particularly in substrate specificity and the complexity of the pathways. For instance, Pseudomonas aeruginosa possesses an expanded and more complex polyamine catabolism system compared to E. coli, with seven distinct gamma-glutamylpolyamine synthetases (PauA1-7). mdpi.comresearchgate.net This expansion suggests an evolutionary adaptation to utilize a wider range of polyamines and related molecules as nutrient sources. mdpi.com

The evolutionary divergence is also evident in archaea. In the halophilic archaeon Haloferax mediterranei, a gene previously annotated as glnA-2 has been shown to encode a glutamate-putrescine ligase, demonstrating for the first time this enzymatic activity in the archaeal domain. mdpi.com This enzyme, GlnA-2, exhibits key residue substitutions compared to canonical glutamine synthetases, highlighting the adaptive divergence that has occurred in different evolutionary lineages. mdpi.com

The table below illustrates the conservation and divergence of key enzymes involved in this compound synthesis.

| Organism | Enzyme(s) | Key Features | Evolutionary Insight |

| Escherichia coli | PuuA | High similarity to glutamine synthetase; exists as a dodecamer. nih.gov | Represents a conserved lineage of GS-like enzymes adapted for polyamine metabolism. nih.govscispace.com |

| Streptomyces coelicolor | GlnA2, GlnA3 | Share structural similarities with glutamine synthetases but lack conserved residues for ammonium (B1175870) binding, suggesting adaptation to polyamine substrates. frontiersin.orgnih.govnih.gov | Demonstrates gene duplication and functional specialization within a single organism for polyamine catabolism. nih.gov |

| Pseudomonas aeruginosa | PauA1-PauA7 | A family of seven distinct enzymes with varying substrate specificities for different polyamines and monoamines. mdpi.comresearchgate.net | Highlights significant expansion and diversification of the pathway, likely reflecting adaptation to diverse nutrient sources. mdpi.combiorxiv.org |

| Haloferax mediterranei | GlnA-2 | Initially annotated as a glutamine synthetase, now identified as a glutamate-putrescine ligase. Shows residue substitutions in key conserved regions compared to canonical GS. mdpi.com | Provides evidence for the independent evolution and adaptation of this pathway in the archaeal domain. mdpi.com |

Adaptive Significance of gamma-Glutamylation in Diverse Biological Niches

The gamma-glutamylation of putrescine and other polyamines serves several crucial adaptive functions, enabling organisms to thrive in a variety of biological niches.

A primary role of this modification is detoxification. Polyamines, while essential for cellular processes, can be toxic at high concentrations. frontiersin.org The gamma-glutamylation pathway provides a mechanism to catabolize excess polyamines, converting them into less toxic and metabolically useful compounds. nih.govuniprot.org In E. coli, the Puu pathway is critical for utilizing putrescine as a nutrient source, especially when other nitrogen or carbon sources are scarce. nih.govasm.org This metabolic flexibility is a significant advantage in competitive environments.

In soil-dwelling bacteria like Streptomyces coelicolor, the ability to utilize a wide range of organic nitrogen sources, including polyamines, is essential for survival. frontiersin.orgmdpi.com The gamma-glutamylation pathway allows these organisms to tap into the rich source of polyamines present in decaying organic matter, contributing to nutrient cycling in the soil ecosystem. mdpi.com The presence of multiple gamma-glutamylpolyamine synthetases in some bacteria, such as Pseudomonas aeruginosa, suggests an adaptation to environments with a complex mixture of biogenic amines, enhancing their metabolic versatility and competitiveness. researchgate.netbiorxiv.org

The significance of gamma-glutamylation may also extend to host-pathogen interactions. For some pathogenic bacteria, the ability to utilize host-derived polyamines could be a virulence factor, providing a nutrient source within the host environment. frontiersin.org Homologs of the gamma-glutamylpolyamine synthetase GlnA3 are found in pathogenic actinobacteria, suggesting a potential role in colonization and persistence. frontiersin.org

In extremophiles, such as the halophilic archaeon Haloferax mediterranei, the modification of molecules can be a strategy to cope with extreme environmental conditions. While the precise physiological role of this compound in this organism is still being elucidated, the presence of a dedicated glutamate-putrescine ligase suggests an important, adaptive function in its high-salt environment. mdpi.com

Furthermore, gamma-glutamylation can alter the chemical properties of molecules. For instance, the gamma-glutamylation of cysteine increases its water solubility. nih.gov While not directly related to putrescine, this principle could apply to other gamma-glutamylated compounds, potentially influencing their transport, storage, or interaction with other molecules within the cell.

Recent research has also hinted at a role for microbially-produced gamma-glutamylated amino acids in host physiology, including neurological function. escholarship.org This suggests that the adaptive significance of gamma-glutamylation by gut microbiota may extend beyond the microbe itself, influencing host health and disease.

Emerging Research Areas and Future Directions

Systems Biology Approaches: Integration with Genome-Scale Metabolic Models (GEMs)

Genome-Scale Metabolic Models (GEMs) have become powerful tools for understanding an organism's metabolic capabilities. The integration of data related to γ-L-Glutamylputrescine into these models is a key emerging research area. This approach allows for the simulation of metabolic fluxes and the prediction of phenotypes under various conditions.

A significant challenge in systems biology is the presence of knowledge gaps in metabolic reconstructions. nih.govnih.gov Workflows like the Network Integrated Computational Explorer for Gap Annotation of Metabolism (NICEgame) are being developed to address this by systematically identifying missing reactions and enzymes. nih.govnih.gov For instance, in the most recent GEM of Escherichia coli, iML1515, such workflows can identify gaps in pathways involving γ-L-Glutamylputrescine. nih.gov By combining a comprehensive reaction database with the existing metabolic network, researchers can generate thermodynamically feasible hypotheses to fill these gaps. nih.govresearchgate.net This process not only refines the accuracy of the model but also generates testable predictions about novel metabolic functions. researchgate.net For example, this methodology can suggest alternative pathways for the synthesis or degradation of compounds related to γ-L-Glutamylputrescine, thereby improving the predictive power of the model for essential gene analysis. nih.govresearchgate.net

The table below summarizes key computational tools and their application in studying γ-L-Glutamylputrescine within the context of GEMs.

| Tool/Approach | Application to γ-L-Glutamylputrescine Research | Organism Example | References |

| NICEgame | A workflow used to identify and fill knowledge gaps in metabolic networks, including novel reactions for γ-L-Glutamylputrescine degradation. nih.gov | E. coli | nih.govnih.gov |

| BridgIT | A tool used to map orphan biochemical reactions to specific genes, suggesting candidate enzymes for uncharacterized metabolic steps. researchgate.net | E. coli | researchgate.net |

| Genome-Scale Metabolic Models (GEMs) | Integration of γ-L-Glutamylputrescine pathways to improve model accuracy and predict metabolic responses to genetic or environmental changes. researchgate.net | E. coli | nih.govresearchgate.net |

Elucidation of Uncharacterized Enzymes and Hypothetical Metabolic Reactions

A direct outcome of systems biology approaches is the identification of hypothetical reactions and the enzymes that may catalyze them. The degradation of putrescine via γ-glutamylation is a well-documented pathway in some bacteria, but many of the enzymes and intermediate steps in other organisms remain uncharacterized. researchgate.nettandfonline.com

For example, research using metabolic gap-filling tools has proposed a novel reaction for the degradation of γ-L-Glutamylputrescine into putrescine and 5-oxoproline in E. coli. nih.govnih.gov The tool BridgIT further identified the gene chaC as a potential candidate for encoding the enzyme responsible for this metabolic function. nih.gov This demonstrates a powerful pipeline from computational prediction to targeted experimental validation.

Furthermore, enzymes with known primary functions are being re-examined for promiscuous or secondary activities involving γ-glutamylated compounds. In several organisms, proteins annotated as glutamine synthetase-like (GS-like) have been shown to function as γ-glutamylpolyamine synthetases. researchgate.netvu.lt

In Streptomyces coelicolor, the protein GlnA3 was identified as a γ-glutamylpolyamine synthetase that initiates polyamine degradation. researchgate.net A second enzyme, GlnA2, was also shown to be a γ-glutamylpolyamine synthetase, highlighting functional redundancy and complexity. asm.org

In the archaeon Haloferax mediterranei, a protein previously annotated as a glutamine synthetase (GlnA-2) was shown to possess glutamate-putrescine ligase activity, a novel function in this organism. vu.lt

The discovery of γ-L-Glutamylputrescine in Arabidopsis implies the existence of an uncharacterized putrescine catabolic mechanism in plants. The Arabidopsis gene At3g53180 is a homolog of a functionally characterized γ-glutamylpolyamine synthase from S. coelicolor, suggesting a conserved pathway and presenting a clear target for future characterization. nih.gov

Exploration of Novel Physiological Functions in Underexplored Organisms

While the role of γ-L-Glutamylputrescine in the putrescine utilization pathway of model organisms like E. coli is established, its function in a wider range of organisms is an active area of research. nih.gov

In Bacteria and Archaea: The γ-glutamylation pathway is not limited to E. coli. In Pseudomonas aeruginosa, a more complex system exists with multiple homologous enzymes, suggesting a broader metabolic capacity for utilizing different polyamines. tandfonline.com In Streptomyces coelicolor, γ-glutamylation of polyamines by enzymes like GlnA3 is crucial for utilizing them as a nitrogen source and for detoxifying high polyamine concentrations, which would otherwise inhibit growth. researchgate.netbohrium.com The recent characterization of a glutamate-putrescine ligase in the halophilic archaeon Haloferax mediterranei indicates that this metabolic strategy is present across different domains of life, likely playing a role in nitrogen metabolism and stress adaptation in extreme environments. vu.lt

In Eukaryotes: The detection of γ-L-Glutamylputrescine is expanding beyond microbes.

Plants: The compound has been identified in transgenic Arabidopsis lines, suggesting a previously unknown putrescine catabolic pathway in plants that may be involved in managing nitrogen resources or stress responses. nih.gov

Humans: γ-L-Glutamylputrescine, along with related compounds like bis-γ-glutamylputrescine, has been detected in human cerebrospinal fluid (CSF). nih.gov Its presence is thought to result from the activity of transglutaminases, enzymes that catalyze the post-translational modification of proteins by attaching polyamines. nih.gov Elevated levels of these glutamylated polyamines have been observed in the CSF of patients with Huntington's disease, suggesting they may serve as biomarkers for in situ transglutaminase activity and could be involved in the pathophysiology of neurodegenerative diseases. nih.gov

The table below highlights the diverse organisms in which γ-L-Glutamylputrescine or its synthesizing enzymes have been studied.

| Organism/System | Context of Research | References |

| Escherichia coli | Model for the "Puu" putrescine utilization pathway. | nih.gov |

| Pseudomonas aeruginosa | Complex catabolism with multiple homologous enzymes for utilizing diverse polyamines. tandfonline.com | tandfonline.com |

| Streptomyces coelicolor | Utilization of polyamines as a nitrogen source and detoxification. researchgate.net | researchgate.netasm.orgbohrium.com |

| Haloferax mediterranei | Novel glutamate-putrescine ligase activity, indicating a role in archaeal nitrogen metabolism. vu.lt | vu.lt |

| Arabidopsis thaliana | First report in plants, implying an uncharacterized putrescine catabolic pathway. nih.gov | nih.gov |

| Human Cerebrospinal Fluid | Presence as a product of transglutaminase activity; potential biomarker for neurodegenerative diseases like Huntington's. nih.gov | nih.gov |

Development of Enhanced Analytical Techniques for in-situ and real-time profiling

Progress in understanding the dynamic roles of γ-L-Glutamylputrescine is closely tied to the development of more sophisticated analytical methods. While traditional techniques like High-Performance Liquid Chromatography (HPLC) coupled with electrochemical (EC) or mass spectrometry (MS) detection have been crucial for quantification, they often require sample homogenization, which results in a loss of spatial and temporal information. researchgate.net

Emerging research focuses on methods that allow for in-situ and real-time analysis:

Mass Spectrometry Imaging (MSI): Techniques like Nanostructure-Initiator Mass Spectrometry (NIMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI are powerful for in-situ metabolomics. nih.gov These methods allow for the visualization of the spatial distribution of metabolites directly within tissue sections. For example, NIMS has been used to show that polyamine metabolite concentrations are higher in colon cancer tissue compared to normal tissue, with specific localization at the mucosal edge. Similarly, MALDI-MSI has been used to profile the metabolome of the honeybee brain, revealing the regional distribution of polyamine pathway metabolites during a specific reflex behavior. nih.gov

Real-Time Monitoring with Fluorescent Probes: A promising strategy for real-time analysis in living systems is the development of fluorescent probes. While a specific probe for γ-L-Glutamylputrescine is not yet available, probes for related enzymes are being designed. For instance, a near-infrared fluorescent probe has been created for the real-time imaging of γ-Glutamyltranspeptidase (GGT) activity in living cells and in vivo. nih.gov Since GGT can hydrolyze γ-glutamyl bonds, such tools are invaluable for tracking pathway activity dynamically and could be adapted for other enzymes in the γ-L-Glutamylputrescine metabolic network.

Minimally Invasive Sampling: Techniques like microdialysis enable dynamic monitoring of metabolite levels in living subjects by allowing for continuous sampling from tissues or blood with minimal invasion. bohrium.com This approach, coupled with sensitive detection methods like LC-MS/MS, can provide a near-real-time profile of metabolic changes in response to various stimuli.

These advanced techniques are moving the field beyond static measurements, paving the way for a dynamic understanding of how γ-L-Glutamylputrescine metabolism is regulated in space and time within complex biological systems.

Q & A

Basic Research Questions

Q. How can gamma-L-Glutamylputrescine be reliably identified and quantified in biological samples?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise identification and quantification. HPLC purity standards (>95%) are critical for baseline separation of this compound from structurally similar metabolites like gamma-glutamylcysteine . For quantification in complex matrices (e.g., cell lysates), isotopic labeling (e.g., ¹³C or ¹⁵N tracers) improves accuracy by correcting for matrix effects .

Q. What are the optimal laboratory conditions for synthesizing this compound?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is preferred for controlled synthesis. Use Fmoc-protected glutamic acid and putrescine derivatives to minimize side reactions. Post-synthesis purification via reverse-phase HPLC (gradient: 0.1% TFA in water/acetonitrile) ensures >95% purity . Storage at -20°C in lyophilized form prevents degradation .

Q. Which analytical techniques are most effective for characterizing this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies using NMR (¹H and ¹³C) to track structural integrity under stress conditions (e.g., pH 2–12, 25–60°C). Pair with LC-MS to monitor degradation products like glutamic acid and putrescine. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .

Advanced Research Questions

Q. How does this compound interact with cellular transporters in metabolic pathways, and what experimental models validate these interactions?

- Methodological Answer : Use CRISPR-Cas9 knockout models in human cell lines (e.g., HEK293) to silence putative transporters (e.g., SLC6A14). Measure intracellular accumulation via LC-MS and validate with competitive inhibition assays (e.g., excess glutamine or putrescine). Cross-reference with metabolomic datasets to identify co-regulated pathways .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct meta-analyses of published data to identify confounding variables (e.g., cell type specificity, assay sensitivity). Validate findings using orthogonal methods:

- Example : If reported antioxidant activity conflicts, compare results from DCFH-DA fluorescence (ROS scavenging) vs. glutathione redox ratio (HPLC-based) assays .

- Statistical Approach : Apply multivariate regression to isolate variables (e.g., pH, cofactors) influencing activity .

Q. How can researchers map this compound’s role in redox homeostasis using multi-omics integration?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/LC-MS) data from treated vs. control cells. Use pathway enrichment tools (e.g., MetaboAnalyst, KEGG Mapper) to highlight nodes where this compound modulates redox enzymes (e.g., glutathione peroxidase) .

Q. What in silico models predict this compound’s binding affinity for enzymatic targets like gamma-glutamyl transferase?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystallographic data of gamma-glutamyl transferase (PDB ID: 4ZAI). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to assess this compound’s cytotoxicity thresholds?

- Methodological Answer : Use a logarithmic concentration range (1 nM–10 mM) in primary and immortalized cell lines. Measure viability via ATP-based luminescence and apoptosis via Annexin V/PI flow cytometry. Apply the Hill equation to calculate IC₅₀ and assess cell-type-specific toxicity .

Q. What statistical methods are appropriate for analyzing time-series data on this compound accumulation in dynamic cell cultures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.